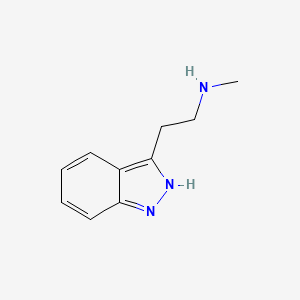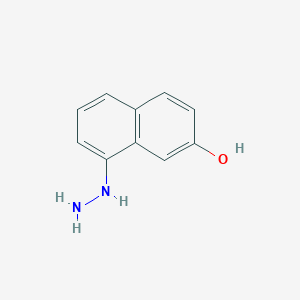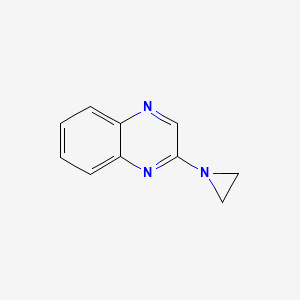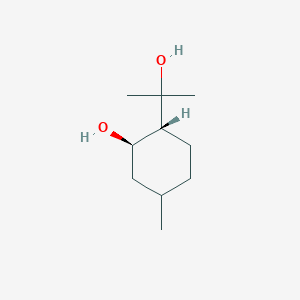
2-(1H-Indazol-3-yl)-N-methylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Indazol-3-yl)-N-methylethanamine is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an indazole ring, which is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, and an ethanamine side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as copper(II) acetate in the presence of oxygen to facilitate the formation of the indazole ring .
Industrial Production Methods: Industrial production of indazole derivatives, including 2-(1H-Indazol-3-yl)-N-methylethanamine, often employs transition metal-catalyzed reactions due to their efficiency and high yields. Methods such as copper(II) acetate-catalyzed cyclization and reductive cyclization reactions are commonly used .
Análisis De Reacciones Químicas
Types of Reactions: 2-(1H-Indazol-3-yl)-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethanamine side chain can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the ethanamine side chain.
Aplicaciones Científicas De Investigación
2-(1H-Indazol-3-yl)-N-methylethanamine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 2-(1H-Indazol-3-yl)-N-methylethanamine involves its interaction with specific molecular targets and pathways. The indazole ring structure allows the compound to bind to various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
1H-Indazole: A structurally similar compound with a single hydrogen atom at the nitrogen position.
2H-Indazole: Another tautomeric form of indazole with different stability and reactivity.
Indazole-3-carboxylic acid: A derivative with a carboxyl group at the third position of the indazole ring.
Uniqueness: 2-(1H-Indazol-3-yl)-N-methylethanamine is unique due to its specific ethanamine side chain, which imparts distinct chemical and biological properties. This side chain allows for various modifications and functionalizations, making the compound versatile for different applications .
Propiedades
Fórmula molecular |
C10H13N3 |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
2-(2H-indazol-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C10H13N3/c1-11-7-6-10-8-4-2-3-5-9(8)12-13-10/h2-5,11H,6-7H2,1H3,(H,12,13) |
Clave InChI |
LWKLWLBGGZVDEU-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1=C2C=CC=CC2=NN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Trimethylsilyl)ethoxy]acetic acid](/img/structure/B11913943.png)



![4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11913972.png)
![(3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11913978.png)
![3-Ethylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B11913987.png)

![2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole](/img/structure/B11913997.png)





